2-Methylthieno[2,3-d]pyrimidine 2-Methylthieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 56844-01-0
VCID: VC3853753
InChI: InChI=1S/C7H6N2S/c1-5-8-4-6-2-3-10-7(6)9-5/h2-4H,1H3
SMILES: CC1=NC=C2C=CSC2=N1
Molecular Formula: C7H6N2S
Molecular Weight: 150.2 g/mol

2-Methylthieno[2,3-d]pyrimidine

CAS No.: 56844-01-0

Cat. No.: VC3853753

Molecular Formula: C7H6N2S

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

2-Methylthieno[2,3-d]pyrimidine - 56844-01-0

Specification

CAS No. 56844-01-0
Molecular Formula C7H6N2S
Molecular Weight 150.2 g/mol
IUPAC Name 2-methylthieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C7H6N2S/c1-5-8-4-6-2-3-10-7(6)9-5/h2-4H,1H3
Standard InChI Key JXMFNTQQCVNKRZ-UHFFFAOYSA-N
SMILES CC1=NC=C2C=CSC2=N1
Canonical SMILES CC1=NC=C2C=CSC2=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methylthieno[2,3-d]pyrimidine belongs to the thienopyrimidine family, a class of bicyclic heterocycles formed by fusing a thiophene ring with a pyrimidine ring. The [2,3-d] notation specifies the positions of fusion: the thiophene’s 2- and 3-positions merge with the pyrimidine’s 4a- and 8a-positions, respectively . The methyl group at the 2-position enhances lipophilicity and influences electronic properties, critical for receptor binding in biological systems .

Physicochemical Properties

  • Molecular Formula: C₇H₆N₂S

  • Molecular Weight: 166.2 g/mol

  • CAS Registry Number: 21582-51-4

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents like dimethylformamide (DMF) .

The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the sulfur atom contributes to hydrogen bonding and van der Waals interactions .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis of 2-methylthieno[2,3-d]pyrimidine derivatives typically begins with methyl 2-aminothiophene-3-carboxylate, a commercially available precursor. A three-step protocol is widely employed:

  • Condensation: Reacting methyl 2-aminothiophene-3-carboxylate with formimidamide under acidic conditions yields the thienopyrimidine core .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position, enhancing reactivity for subsequent substitutions .

  • Nucleophilic Substitution: Morpholine or other amines displace the chlorine atom, introducing functional groups that modulate biological activity .

This method achieves a total yield of 54%, with structural confirmation via ¹H NMR and mass spectrometry .

Alternative Routes

Recent advancements utilize microwave-assisted synthesis to reduce reaction times. For instance, cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under microwave irradiation produces thienopyrimidines in 65–85% yields . Such methods are particularly valuable for scaling up production of analogs like 2-methyl-3,4-dihydro-4-oxothieno[2,3-d]pyrimidine .

Biological Applications and Mechanisms

Anticancer Activity

2-Methylthieno[2,3-d]pyrimidine derivatives exhibit pronounced activity against PI3K isoforms, key regulators of cell proliferation and survival. Compound VIb (a 4-morpholino derivative) demonstrates 72% and 84% inhibition of PI3Kβ and PI3Kγ, respectively, with an IC₅₀ of 12 µM against T-47D breast cancer cells . Structural modifications, such as introducing hydroxyl groups at the 3-position of the aryl ring, enhance binding to the kinase’s hinge region, as confirmed by molecular docking studies .

Structure-Activity Relationships (SAR)

  • Morpholine Substitution: Essential for PI3K inhibition; replaces ATP’s ribose moiety in the kinase active site .

  • Methyl Group: Optimizes lipophilicity, improving membrane permeability .

  • Hydroxyl Groups: 3-OH on the phenyl ring increases hydrogen bonding with Val-848 in PI3Kγ, boosting potency .

Future Directions and Challenges

Improving Synthetic Efficiency

Current yields of 54% necessitate optimization. Flow chemistry and enzymatic catalysis may reduce step counts and waste generation. For example, immobilized lipases could catalyze ester hydrolysis steps, avoiding harsh acidic conditions .

Expanding Therapeutic Indications

Ongoing research explores the scaffold’s potential in neurodegenerative diseases. Preliminary data suggest that 2-methylthieno[2,3-d]pyrimidine derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ values of 8–12 µM, comparable to donepezil .

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